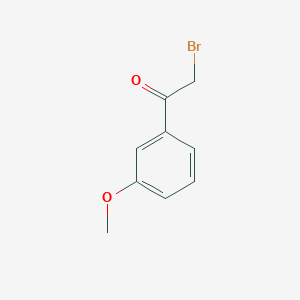

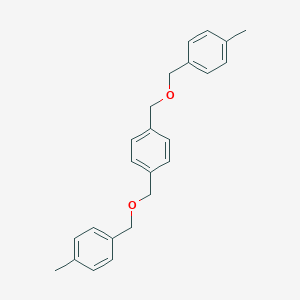

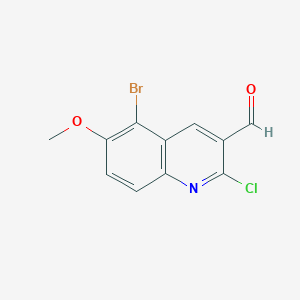

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds.Molecular Structure Analysis

This involves a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions necessary for the reactions to occur.Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability).科学研究应用

Synthesis and Catalysis

Synthesis of Phenyl-Xylyl Ethane

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene (PXE) can be synthesized by the Friedel–Crafts alkylation of xylene. This process uses alpha-methylbenzyl alcohol as an alkylating agent over a mordenite catalyst. It was observed that at lower temperatures, the main product was bis-(alpha-methylbenzyl) ether, whereas at higher temperatures, PXE and heavier oligomers became the main products. This synthesis process depends on factors like temperature, space velocity, pressure, and the xylene/MBA ratio (Kwak & Kim, 1999).

Conformationally Constrained Cyclic Alpha-Amino Acid Derivatives

Another application involves the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions. This includes the bis-alkylation of ethyl isocyanoacetate with various alpha,alpha'-dibromo-o-xylene derivatives, leading to electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids (Kotha & Brahmachary, 2000).

Modeling Tyrosinase Activity

In a study exploring the copper-mediated oxygenation of methyl 4-hydroxybenzoate, dinuclear copper(I) complexes with polybenzimidazole ligands, including alpha,alpha‘-bis{bis[2-(1-methyl-2-benzimidazolyl)ethyl]amino}-m-xylene, effectively mimicked the activity of the enzyme tyrosinase. The reaction is significant as it demonstrates the capability of these complexes in phenol hydroxylation, which is a critical reaction in organic chemistry and biochemistry (Casella et al., 1996).

Polymer Chemistry

Polyether Synthesis

The compound has been used in the phase-transfer catalyzed polycondensation of alpha,alpha′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane. This process, especially when done in the presence of dimethyl sulfoxide, results in a high molecular weight polyether. This kind of polymer synthesis is crucial for the development of new materials with specific properties (Yamazaki & Imai, 1983).

Photoinitiating Dyes

Another fascinating application is in the field of photoinitiating dyes. Xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], a derivative of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, has been synthesized and investigated for its photoinitiating ability in polymer chemistry. The study of such dyes is vital for the development of photosensitive materials and processes in industrial applications (Kabatc et al., 2015).

安全和危害

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or behavior.

Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a less common or newly synthesized compound, some or all of this information may not be available. In such cases, researchers often have to conduct their own experiments to determine these properties.

属性

IUPAC Name |

1,4-bis[(4-methylphenyl)methoxymethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQICMKIDWWAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616644 |

Source

|

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | |

CAS RN |

136861-46-6 |

Source

|

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

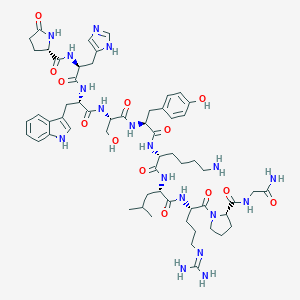

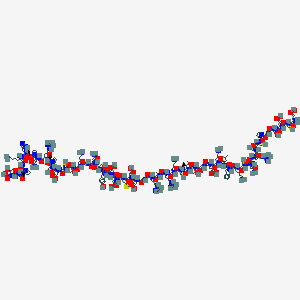

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)